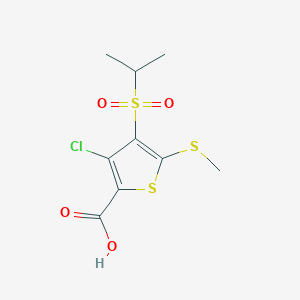

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S3/c1-4(2)17(13,14)7-5(10)6(8(11)12)16-9(7)15-3/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBKUBNVJZHSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(SC(=C1Cl)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381075 | |

| Record name | 3-Chloro-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-23-0 | |

| Record name | 3-Chloro-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

The patent CN1037511A describes a chlorination process for synthesizing 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate esters, which are precursors to the target compound.

Steps :

-

Starting Material : Methyl 3-chlorosulfonylthiophene-2-carboxylate.

-

Chlorination :

-

React with chlorine gas (Cl₂) in the presence of activated iron powder.

-

Conditions: 24–32°C, 2–3 hours, absolute dichloromethane solvent.

-

Monitoring: Gas chromatography tracks monochloride formation (62–65% conversion).

-

-

Workup :

-

Quench with ice water.

-

Separate organic phase, dry, and evaporate under reduced pressure.

-

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 24–32°C | |

| Chlorine Gas | 440 g over 2–3 hours | |

| Catalyst | H₂-reduced iron powder | |

| Solvent | Absolute dichloromethane |

Sulfonation and Thioether Formation

Introducing the Isopropylsulfonyl Group

While the patent focuses on chlorination, the isopropylsulfonyl moiety (‑SO₂-iPr) suggests a sulfonation step using isopropylsulfonyl chloride or oxidation of a thiol precursor.

Hypothesized Pathway :

-

Sulfonation : React chlorinated thiophene with isopropylsulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃).

-

Thioether Formation : Treat with methyl mercaptan (CH₃SH) and a base to introduce the methylthio group.

Challenges :

-

Competing reactions at crowded positions on the thiophene ring.

Hydrolysis to Carboxylic Acid

The final step converts the ester to a carboxylic acid.

Procedure :

-

Base Hydrolysis : Use aqueous NaOH or KOH.

-

Acidification : Add HCl to precipitate the carboxylic acid.

Data from Characterization :

Optimization and Yield Considerations

Catalytic Efficiency

Purity Challenges

-

Byproducts : Hydrogen chloride, sulfur oxides, and carbon monoxide may form during decomposition.

-

Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity.

Alternative Synthetic Strategies

Diazotization Route

An older method (GB-A 2,159,156) diazotizes 5-chloro-3-amino-2-thiophene carboxylate esters, followed by SO₂ treatment. However, this approach is less efficient (lower yields, longer reaction times).

Direct Sulfurization

Hypothetically, introducing methylthio and isopropylsulfonyl groups via nucleophilic substitution could bypass multiple steps, but no experimental data confirms this route.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid

- CAS Number : 175202-23-0

- Molecular Formula : C₉H₁₁ClO₄S₃

- Molecular Weight : 314.81 g/mol

- Purity : ≥97% (lab-grade) .

Structural Features: This compound features a thiophene ring substituted at positions 2, 3, 4, and 5 with a carboxylic acid group, chlorine, isopropylsulfonyl, and methylthio groups, respectively.

Applications: Primarily used in research settings for synthesis and pharmacological studies. Limited safety data indicate it is non-carcinogenic but irritant to eyes, skin, and respiratory systems .

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Below is a comparative table of key analogs (data collated from multiple sources):

Biological Activity

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid, also known by its methyl ester form, has garnered attention for its various biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H13ClO4S3

- Molecular Weight : 328.86 g/mol

- CAS Number : 175202-12-7

Research indicates that this compound interacts with several biological pathways:

- Gene Regulation : It has been shown to regulate the expression of cellular genes such as c-myc and c-fos, which are crucial in cell proliferation and differentiation .

- Cell Cycle Modulation : The compound may repress the promoter of the tumor suppressor gene p53 and inhibit CDKN1A, a negative regulator of the cell cycle, thus potentially promoting uncontrolled cell growth under certain conditions .

- Inflammatory Response : It targets transcription factors involved in inflammatory responses, suppressing NF-kappa-B activation while activating AP-1, indicating a dual role in modulating inflammation .

Antiviral Properties

Recent studies have highlighted the compound's antiviral potential. For instance, it has demonstrated efficacy against various viral strains by inhibiting viral replication through mechanisms that involve altering lipid metabolism in host cells .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in vitro. The half-maximal cytotoxic concentration (CC50) is a critical measure of its safety profile:

| Compound | CC50 (µM) | Target |

|---|---|---|

| This compound | 25 | Cancer Cell Lines |

This data suggests that while the compound exhibits significant biological activity, careful consideration must be given to its cytotoxic effects when evaluating for therapeutic use.

Case Studies and Research Findings

- Study on Inflammatory Diseases : A study published in MDPI demonstrated that compounds similar to this compound showed promise in reducing inflammation markers in animal models . The compound was administered at varying doses, revealing a dose-dependent response in reducing pro-inflammatory cytokines.

- Hepatocellular Interaction : Another investigation focused on its interaction with hepatocytes indicated that it could induce triglyceride accumulation, suggesting a role in metabolic disorders such as fatty liver disease .

- Antiviral Activity Against HIV : Preliminary findings indicate that this compound may inhibit HIV replication in vitro, with an effective concentration (EC50) significantly lower than many existing antiviral agents .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid?

A plausible synthesis involves sequential functionalization of a thiophene-2-carboxylic acid scaffold. Key steps include:

- Chlorination : Introduce the chloro group at position 3 using reagents like POCl₃ or N-chlorosuccinimide under controlled conditions.

- Sulfonation : Install the isopropylsulfonyl group via sulfonation with isopropylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Methylthio incorporation : Utilize methyl disulfide or methylthiolation agents (e.g., NaSCH₃) under basic conditions.

Purification via recrystallization or column chromatography is critical. Full characterization (NMR, IR, mass spectrometry) must confirm regioselectivity and purity .

Q. How should researchers characterize this compound to verify structural integrity?

Follow a multi-technique approach:

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm substituent positions and absence of regioisomers. The carboxylic acid proton (if present) typically appears as a broad singlet near δ 12-14 ppm.

- IR Spectroscopy : Look for characteristic peaks: S=O stretches (~1350 cm⁻¹ for sulfonyl), C=O (~1700 cm⁻¹ for carboxylic acid), and C-S (~600-700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.

- Elemental Analysis : Required for novel compounds to confirm purity (>95%) .

Q. What are the optimal storage conditions for this compound?

Store at 0–6°C in airtight, light-protected containers to prevent degradation of sulfonyl and thioether groups. Desiccants (e.g., silica gel) are recommended to avoid hydrolysis of the sulfonyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Example scenario: Discrepancies in NMR chemical shifts may arise from solvent effects, tautomerism, or impurities.

- Cross-validation : Compare data with structurally analogous thiophene derivatives (e.g., methyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate) .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental results.

- Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize the sulfonation step to minimize byproducts?

- Reagent stoichiometry : Use a 1.2:1 molar ratio of isopropylsulfonyl chloride to substrate to avoid over-sulfonation.

- Temperature control : Maintain reaction temperatures below 0°C to suppress side reactions.

- Catalyst screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) for improved selectivity .

Monitor reaction progress via TLC or HPLC and isolate intermediates if necessary.

Q. How can the biological activity of this compound be mechanistically explored?

- Target identification : Perform computational docking studies to predict interactions with enzymes (e.g., cyclooxygenase or kinases).

- In vitro assays : Test inhibitory activity against relevant biological targets (e.g., microbial growth assays or enzyme inhibition kits).

- Metabolic stability : Assess degradation pathways using liver microsomes and LC-MS to identify metabolites .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

- Purification bottlenecks : Replace column chromatography with recrystallization or fractional distillation for large batches.

- Exothermic reactions : Implement controlled addition of reagents (e.g., sulfonyl chlorides) using automated syringe pumps.

- Yield optimization : Use design-of-experiment (DoE) approaches to refine reaction parameters (temperature, solvent, catalyst) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility data in different solvents?

- Solvent polarity : Test solubility in DMSO (polar aprotic) vs. THF (non-polar). The carboxylic acid group enhances solubility in polar solvents but may form salts in basic aqueous media.

- pH-dependent behavior : Measure solubility at varying pH levels (e.g., 2–10) to assess ionization effects.

- Thermal analysis : Use DSC/TGA to detect polymorphic forms affecting solubility .

Q. What methods validate the purity of this compound for publication?

- HPLC : Achieve ≥99% purity with a symmetrical peak and baseline resolution from impurities.

- Elemental analysis : Ensure C, H, N, S values align with theoretical calculations (±0.4%).

- Chiral purity : If applicable, use chiral HPLC or optical rotation measurements to confirm enantiomeric excess .

Future Directions

Q. What gaps exist in the current understanding of this compound’s applications?

- Mechanistic studies : Limited data on its interaction with biological targets (e.g., enzyme inhibition kinetics) require detailed in vitro/in vivo studies.

- Environmental impact : Assess ecotoxicity (e.g., Daphnia magna assays) and biodegradability to address regulatory requirements .

- Derivatization potential : Explore functionalization of the carboxylic acid group (e.g., amidation, esterification) to enhance bioactivity or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.